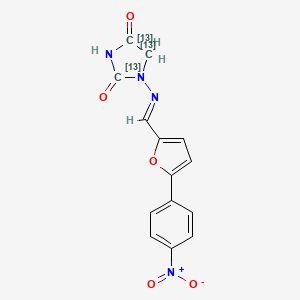

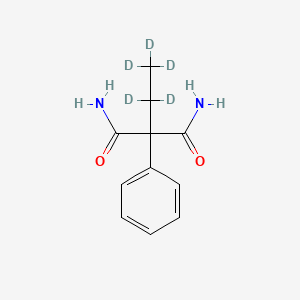

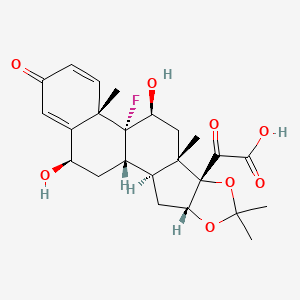

![molecular formula C19H23NO3 B564501 N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate CAS No. 1159977-08-8](/img/structure/B564501.png)

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate” is a chemical compound. However, there is limited information available about this specific compound. A similar compound, “N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine”, has been identified and is used for research purposes123.

Synthesis Analysis

The synthesis of “N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate” is not readily available in the searched resources. However, related compounds such as “N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine” are used in proteomics research456.Molecular Structure Analysis

The molecular structure of “N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate” is not directly available. However, the molecular formula of a similar compound, “N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine”, is C17H21NO13.Chemical Reactions Analysis

The specific chemical reactions involving “N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate” are not available in the searched resources. However, related compounds like “N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine” are used in scientific research327.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate” are not directly available. However, a similar compound, “N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine”, is a yellow oil that is soluble in chloroform, dichloromethane, and methanol13.Wissenschaftliche Forschungsanwendungen

Steric Effects in Chemical Reactions

Steric factors significantly influence the gas phase elimination kinetics of related carbamates, such as ethyl N-benzyl-N-cyclopropylcarbamate and ethyl diphenylcarbamate. These studies reveal that the presence of phenyl and bulky groups at the nitrogen atom of ethylcarbamate decreases the rate of elimination, suggesting a semipolar six-membered cyclic transition mechanism could be operating during the decomposition of these substrates (Luiggi et al., 2002).

Photoinitiating Behavior in UV-Curing Systems

Benzophenone derivatives containing tertiary amine groups, serving as hydrogen abstraction-type (type II) photoinitiators, demonstrate variations in photoinitiating efficiency based on the structure of the alkyl group connected to the tertiary amine. This research indicates the potential application of these compounds in developing efficient UV-curing systems (Cheng et al., 2012).

Antitrypanosomal Activity

Compounds derived from Moringa peregrina, including O-ethyl 4-[(α-L-rhamnosyloxy) benzyl] thiocarbamate, show moderate in vitro activity against Trypanosoma brucei rhodesiense. These findings contribute to the understanding of natural compounds' potential in treating parasitic infections (Ayyari et al., 2013).

Inhibition of Phytoene Desaturase

O-(2-phenoxy)ethyl-N-aralkylcarbamates exhibit marked inhibition of phytoene desaturase, a key enzyme in carotenoid biosynthesis, highlighting their application in studying plant biochemistry and potentially developing herbicidal agents (Ohki et al., 2003).

Synthesis of Nanomaterials

The synthesis of europium complex nanowires using a new compound related to the class of N-benzylcarbamates demonstrates the utility of these compounds in fabricating materials with unique optical properties, suggesting applications in materials science and nanotechnology (Li et al., 2002).

Catalytic Reactions

Research on gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes provides insights into the synthetic applications of carbamates in catalytic reactions, offering routes to highly enantioselective synthesis (Zhang et al., 2007).

Safety And Hazards

The safety and hazards of “N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate” are not readily available in the searched resources. However, related compounds are intended for research use only and are not intended for diagnostic or therapeutic use329.

Zukünftige Richtungen

The future directions of “N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate” are not readily available in the searched resources. However, related compounds are used in proteomics research, indicating potential future directions in this field3110.

Eigenschaften

IUPAC Name |

ethyl N-methyl-N-[1-(3-phenylmethoxyphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-4-22-19(21)20(3)15(2)17-11-8-12-18(13-17)23-14-16-9-6-5-7-10-16/h5-13,15H,4,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILWQHZCBRQEHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675693 |

Source

|

| Record name | Ethyl {1-[3-(benzyloxy)phenyl]ethyl}methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate | |

CAS RN |

1159977-08-8 |

Source

|

| Record name | Ethyl N-methyl-N-[1-[3-(phenylmethoxy)phenyl]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl {1-[3-(benzyloxy)phenyl]ethyl}methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

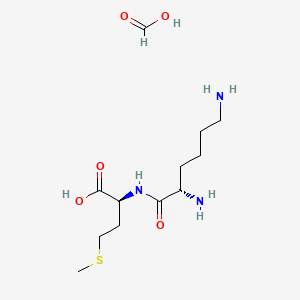

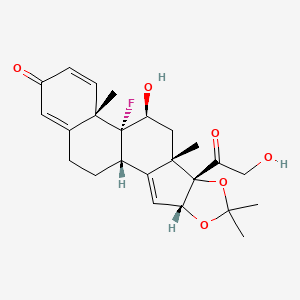

![1,2-Dihydropyrano[2,3-c]pyrazole-3,6-dione](/img/structure/B564429.png)